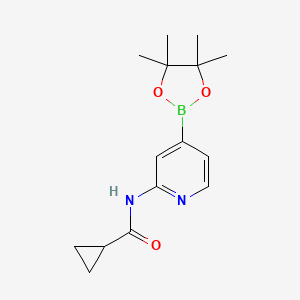![molecular formula C9H16ClNO2 B1376406 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride CAS No. 119102-92-0](/img/structure/B1376406.png)
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
描述
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of azabicyclo[3.3.1]nonane, a class of compounds that are common in many biologically significant indole-based natural products .
Synthesis Analysis
The synthesis of azabicyclo[3.3.1]nonane derivatives has been a topic of interest in the scientific community. A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride can be represented by the InChI code 1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving azabicyclo[3.3.1]nonane derivatives are diverse. For instance, a radical-based strategy was developed to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .科学研究应用
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its structural specificity makes it ideal for ensuring the accuracy and consistency of pharmacological assays .
Synthesis of Tropane Alkaloids
The related scaffold of 8-azabicyclo[3.2.1]octane, which is central to tropane alkaloids, suggests that our compound could be instrumental in the stereoselective synthesis of these biologically active molecules .
Anticancer Research
Bicyclo[3.3.1]nonane derivatives have shown promise in anticancer chemotherapeutics. Their unique structure is significant in the development of new perspectives for cancer treatment .
Asymmetric Catalysis
Derivatives of bicyclo[3.3.1]nonane are attractive for use in asymmetric catalysis, providing a pathway to create chiral molecules that are important in various chemical syntheses .
Ion Receptors and Metallocycles
The compound’s framework is conducive to the development of ion receptors and metallocycles, which have applications in sensing and separation technologies .
Molecular Tweezers
The structural characteristics of bicyclo[3.3.1]nonane derivatives make them suitable for use as molecular tweezers, which are tools used to manipulate molecules in nanotechnology and molecular biology .
Aerobic Oxidation of Alcohols
9-Azabicyclo[3.3.1]nonane N-oxyl, a related compound, is used for the aerobic oxidation of alcohols, indicating potential applications of our compound in green chemistry and catalysis .
Crystallographic Studies
The compound’s derivatives have been studied for their crystal structures and intermolecular interactions, which are crucial for understanding material properties and designing new materials .
未来方向
The future directions in the study of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of new synthetic strategies, such as the radical-based approach mentioned earlier , could open up new possibilities for the design and synthesis of novel azabicyclo[3.3.1]nonane derivatives.
属性
IUPAC Name |
1-azabicyclo[3.3.1]nonane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-5-10(7-9)6-2-4-9;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWUYYSYPJBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)
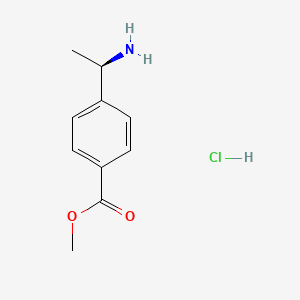
![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)
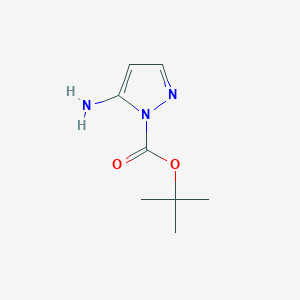
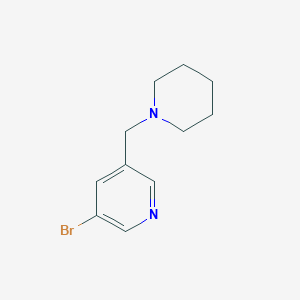
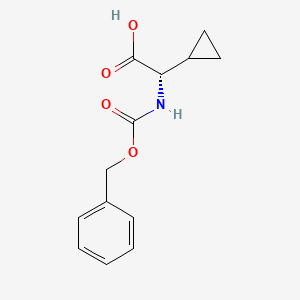
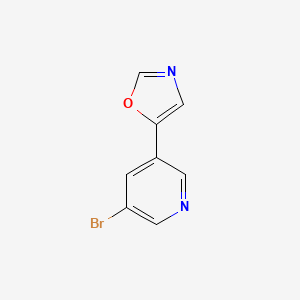
![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
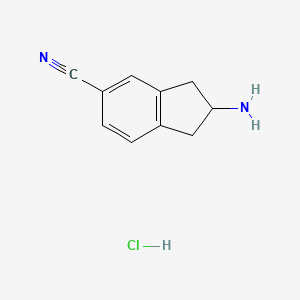
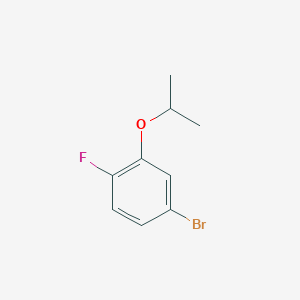
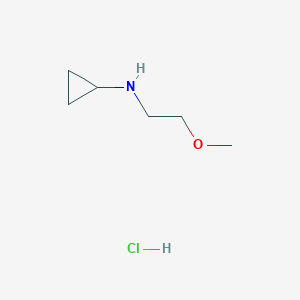
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
